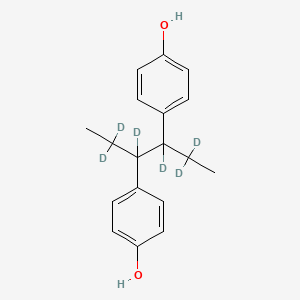

Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)

CAS No.:

Cat. No.: VC16666668

Molecular Formula: C18H22O2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22O2 |

|---|---|

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | 4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

| Standard InChI | InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2,17D,18D |

| Standard InChI Key | PBBGSZCBWVPOOL-WQNCLESNSA-N |

| Isomeric SMILES | [2H]C([2H])(C)C([2H])(C1=CC=C(C=C1)O)C([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C |

| Canonical SMILES | CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Introduction

Structural and Chemical Identity of Hexestrol-d6

Table 1: Key Chemical Identifiers of Hexestrol-d6

Isotopic Labeling and Stability

Deuterium incorporation at the hexane positions confers several advantages:

-

Enhanced Metabolic Stability: The carbon-deuterium bond’s higher bond dissociation energy compared to carbon-hydrogen slows enzymatic degradation, prolonging the compound’s half-life in biological systems .

-

Mass Spectrometric Detectability: The six-deuterium label creates a distinct mass shift, enabling unambiguous identification in complex matrices via techniques like LC-MS/MS .

Synthesis and Industrial Production

Quality Control in Production

Industrial synthesis prioritizes isotopic purity, verified through:

-

Nuclear Magnetic Resonance (NMR): -NMR confirms deuterium incorporation at specified positions.

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic distribution .

Applications in Scientific Research

Pharmacokinetic and Metabolic Studies

Hexestrol-d6’s isotopic labeling makes it indispensable for:

-

Tracer Studies: Quantifying absorption, distribution, metabolism, and excretion (ADME) profiles of estrogens in vivo.

-

Enzyme Kinetics: Elucidating the role of cytochrome P450 isoforms in estrogen metabolism through deuterium isotope effects .

Environmental Toxicology

As a stable analogue of environmental estrogens, Hexestrol-d6 aids in:

-

Pollutant Tracking: Monitoring the environmental persistence and bioaccumulation of synthetic estrogens.

-

Receptor Binding Assays: Assessing estrogen receptor (ER) affinity relative to non-deuterated counterparts .

Comparative Analysis with Non-Deuterated Hexestrol

Structural and Functional Equivalence

Hexestrol-d6 retains the estrogenic activity of its non-deuterated parent compound, as deuterium substitution minimally perturbs molecular interactions. Key comparisons include:

Table 2: Hexestrol vs. Hexestrol-d6

| Parameter | Hexestrol | Hexestrol-d6 |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 270.4 g/mol | 276.4 g/mol |

| Detectability in MS | Baseline | +6 Da shift |

| Metabolic Half-life | Shorter | Extended |

Research Advantages

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume